molecular formula C9H9N3O3 B010443 1-(3-Nitrophenyl)imidazolidin-2-one CAS No. 108857-45-0

1-(3-Nitrophenyl)imidazolidin-2-one

Katalognummer: B010443
CAS-Nummer: 108857-45-0
Molekulargewicht: 207.19 g/mol
InChI-Schlüssel: RTPRBBVFDDGLFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Nitrophenyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C9H9N3O3 and its molecular weight is 207.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145896. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

1-(3-nitrophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-9-10-4-5-11(9)7-2-1-3-8(6-7)12(14)15/h1-3,6H,4-5H2,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPRBBVFDDGLFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50301690
Record name 2-imidazolidinone, 1-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108857-45-0
Record name 2-imidazolidinone, 1-(3-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50301690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(3-Nitrophenyl)imidazolidin-2-one chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Characterization, Synthetic Methodology, and Analytical Validation

Introduction & Structural Analysis

1-(3-Nitrophenyl)imidazolidin-2-one (CAS: 108857-45-0) is a heterocyclic building block belonging to the class of cyclic ureas. Structurally, it consists of a five-membered imidazolidin-2-one ring substituted at the


 position with a 3-nitrophenyl moiety.

This compound serves as a critical intermediate in the synthesis of bioactive molecules, particularly in the development of antimicrobial agents (analogous to Niridazole) and monoamine oxidase (MAO) inhibitors. The presence of the nitro group at the meta position of the phenyl ring exerts a strong electron-withdrawing effect (


), significantly influencing the nucleophilicity of the urea nitrogen and the acidity of the 

proton.
Core Chemical Identity
PropertySpecification
IUPAC Name This compound
CAS Registry Number 108857-45-0
Molecular Formula

Molecular Weight 207.19 g/mol
SMILES O=C1NCCN1C2=CC=CC(=O)=C2
Appearance Pale yellow to tan solid (Typical)

Synthetic Methodology

To ensure high purity and scalability, the synthesis of this compound is best approached via the Isocyanate-Amine Cyclization Protocol . This method minimizes side reactions common in direct aniline alkylations.

Retrosynthetic Logic

The construction of the cyclic urea core relies on the formation of an acyclic chloroethyl urea intermediate, followed by an intramolecular nucleophilic substitution (


) to close the ring.

Retrosynthesis Target This compound Intermediate N-(2-Chloroethyl)-N'-(3-nitrophenyl)urea Target->Intermediate Ring Closure (Base) Precursors 3-Nitrophenyl Isocyanate + 2-Chloroethylamine Intermediate->Precursors Urea Formation

Figure 1: Retrosynthetic breakdown of the target molecule.

Step-by-Step Experimental Protocol

Safety Note: Isocyanates are potent sensitizers. 2-Chloroethylamine is a blistering agent. All operations must be conducted in a fume hood.

Step 1: Formation of the Urea Intermediate
  • Reagents: Suspend 2-chloroethylamine hydrochloride (1.1 equiv) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add Triethylamine (TEA) (2.2 equiv) dropwise at 0°C to liberate the free amine. Stir for 15 minutes.

  • Coupling: Add 3-nitrophenyl isocyanate (1.0 equiv) dissolved in DCM dropwise over 30 minutes, maintaining temperature <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) should show the disappearance of the isocyanate.

  • Workup: Wash the organic layer with 1N HCl, then brine. Dry over

    
     and concentrate to yield the crude urea intermediate.
    
Step 2: Cyclization (Ring Closure)
  • Solvent System: Dissolve the crude urea in dry Tetrahydrofuran (THF) .

  • Cyclization: Add Potassium tert-butoxide (KOtBu) (1.2 equiv) or Sodium Hydride (NaH) (1.1 equiv) at 0°C.

    • Mechanistic Insight: The base deprotonates the urea nitrogen attached to the chloroethyl group, facilitating an intramolecular attack on the alkyl chloride.

  • Completion: Stir at RT for 2–4 hours.

  • Purification: Quench with saturated

    
    . Extract with EtOAc. Recrystallize from Ethanol/Water to obtain the pure product.
    

Analytical Validation (Self-Validating Systems)

Trustworthiness in chemical synthesis is established through rigorous spectral confirmation. The following data points serve as a "fingerprint" for the correct structure.

Proton NMR ( -NMR) Interpretation

Solvent: DMSO-


 or 

(400 MHz)
Chemical Shift (

)
MultiplicityIntegrationAssignmentStructural Logic
8.55 Singlet (t)1HAr-H (C2')Most deshielded due to flanking

-urea and

.
7.90 Doublet1HAr-H (C4')Ortho to

, deshielded by resonance.
7.75 Doublet1HAr-H (C6')Ortho to Urea N.
7.50 Triplet1HAr-H (C5')Meta to substituents.
7.20 Broad Singlet1HNH (Ring)Exchangeable proton (N3).
3.95 Triplet2HRing

(N1 side)
Deshielded by

-Aryl attachment.
3.60 Triplet2HRing

(N3 side)
Adjacent to carbonyl and NH.
Infrared Spectroscopy (FT-IR)[1]
  • Carbonyl (

    
    ):  Strong band at 1690–1710 cm⁻¹ . This confirms the cyclic urea functionality.
    
  • Nitro (

    
    ):  Two distinct bands at 1530 cm⁻¹  (asymmetric stretch) and 1350 cm⁻¹  (symmetric stretch).
    
  • Amine (

    
    ):  Sharp band around 3200–3300 cm⁻¹ .[1]
    
Analytical Decision Tree

Use the following logic flow to troubleshoot or validate the synthesis.

Validation Start Crude Product IR_Check FT-IR: 1700 cm-1 present? Start->IR_Check NMR_Check 1H-NMR: Ethyl region integration 2:2? IR_Check->NMR_Check Yes Fail_Iso Error: Isocyanate Hydrolysis IR_Check->Fail_Iso No (Missing C=O) Success Valid Structure NMR_Check->Success Yes (2 triplets) Fail_Open Error: Acyclic Urea (Incomplete Cyclization) NMR_Check->Fail_Open No (Complex multiplet)

Figure 2: Analytical decision tree for structural validation.

Applications in Drug Discovery

The this compound scaffold is not merely an end-product but a versatile "warhead" carrier.

  • Reduction to Aniline: The nitro group can be selectively reduced (using

    
     or 
    
    
    
    ) to the corresponding aniline [1-(3-aminophenyl)imidazolidin-2-one]. This amine is a "privileged structure" for coupling with carboxylic acids to form amide-linked kinase inhibitors.
  • N3-Alkylation: The free NH at position 3 is nucleophilic. It can be alkylated to introduce solubilizing groups or pharmacophores, creating non-symmetrical 1,3-disubstituted ureas.

  • Bioisosterism: The cyclic urea acts as a conformationally restricted bioisostere of a linear urea or amide, often improving metabolic stability (half-life) by reducing rotatable bonds.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108857-45-0. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Imidazolidinones. (General methodology reference). Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 1-(3-Nitrophenyl)imidazolidin-2-one Derivatives: Synthesis, Biological Activity, and Therapeutic Prospects

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. When functionalized with a 3-nitrophenyl group, this scaffold gives rise to a class of derivatives with significant therapeutic potential, particularly in the realm of antimicrobial agents. The strong electron-withdrawing nature of the nitro group is crucial for this activity, often enabling a prodrug-to-drug activation mechanism within target pathogens. This guide provides an in-depth review of the synthesis, chemical properties, biological activities, and structure-activity relationships of 1-(3-Nitrophenyl)imidazolidin-2-one derivatives, offering valuable insights for researchers and professionals in drug development.

Introduction

Imidazolidin-2-ones, a class of five-membered cyclic ureas, are a cornerstone in the development of novel therapeutics. Their structural rigidity and capacity for diverse substitutions make them ideal scaffolds for interacting with various biological targets.[1][2] The parent compound of the series discussed herein, this compound, has the chemical formula C₉H₉N₃O₃.[3]

The true potential of this scaffold is unlocked by the introduction of a nitrophenyl group. Nitroaromatic compounds have a long history in medicine, most notably the nitroimidazoles like metronidazole, which are essential for treating anaerobic bacterial and parasitic infections.[4] The nitro group is a powerful electron-withdrawing moiety that significantly alters the molecule's electronic properties and is often a prerequisite for its biological function.[5] Many nitro-heterocyclic drugs are considered prodrugs; they are activated via intracellular enzymatic reduction of the nitro group to form highly reactive nitro anion radicals, which then induce cellular damage, for example, by targeting DNA.[4][5] This targeted activation provides a degree of selectivity for microbial cells over host cells, making these derivatives a compelling subject for drug discovery.

Synthesis Strategies for the Imidazolidin-2-one Core

The construction of the imidazolidin-2-one ring is a well-established area of organic synthesis, with several reliable methods available. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern.

Direct Carbonylation of 1,2-Diamines

The most direct and common approach involves the reaction of a 1,2-diamine with a carbonylating agent.[1] This method efficiently installs the C2-carbonyl group to form the cyclic urea. Various reagents can be used for this purpose, including:

  • Phosgene and its derivatives (e.g., triphosgene): Highly efficient but toxic, requiring careful handling.

  • Carbonyldiimidazole (CDI): A safer and effective alternative.

  • Carbon Dioxide (CO₂): A green and sustainable option, typically requiring a catalyst and dehydrating agent to drive the reaction towards the cyclized product.[1]

Cyclization of Ureido Nitriles

An alternative strategy involves the reaction of an amino nitrile with an isocyanate. Specifically for this class of compounds, a substituted amino nitrile can be reacted with 3-nitrophenyl isocyanate. This forms a ureido nitrile intermediate, which can then undergo base-catalyzed intramolecular cyclization to yield the corresponding 4-imino-imidazolidin-2-one.[6] The imino group can be subsequently hydrolyzed if the saturated ketone is desired.

Advanced Cycloaddition Methods

Modern synthetic chemistry offers more sophisticated routes, such as the [3+2] cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile.[7] While more complex, these methods can provide access to highly substituted and stereochemically rich imidazolidine cores.

Synthesis_Pathways cluster_0 Starting Materials cluster_1 Key Intermediates / Reactions cluster_2 Core Product 1,2-Diamine 1,2-Diamine Carbonylation\n(CDI, CO2, etc.) Carbonylation (CDI, CO2, etc.) 1,2-Diamine->Carbonylation\n(CDI, CO2, etc.) 3-Nitrophenyl\nIsocyanate 3-Nitrophenyl Isocyanate Ureido Nitrile\nFormation Ureido Nitrile Formation 3-Nitrophenyl\nIsocyanate->Ureido Nitrile\nFormation Amino Nitrile Amino Nitrile Amino Nitrile->Ureido Nitrile\nFormation 1-(3-Nitrophenyl)\nimidazolidin-2-one\nCore 1-(3-Nitrophenyl) imidazolidin-2-one Core Carbonylation\n(CDI, CO2, etc.)->1-(3-Nitrophenyl)\nimidazolidin-2-one\nCore Intramolecular\nCyclization Intramolecular Cyclization Ureido Nitrile\nFormation->Intramolecular\nCyclization Intramolecular\nCyclization->1-(3-Nitrophenyl)\nimidazolidin-2-one\nCore

General synthetic routes to the imidazolidin-2-one core.

Biological Activities and Therapeutic Potential

The imidazolidine scaffold is associated with a vast array of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial effects.[2] For derivatives bearing the nitrophenyl group, the antimicrobial properties are particularly prominent.

Antimicrobial Activity

The convergence of the imidazolidin-2-one core and a nitroaromatic moiety creates a powerful pharmacophore for combating microbial infections.[8] Research on related structures has demonstrated significant activity against a broad spectrum of pathogens:

  • Gram-Positive Bacteria: Including problematic species like Staphylococcus aureus and Bacillus subtilis.[9][10]

  • Gram-Negative Bacteria: Such as Escherichia coli and Klebsiella pneumoniae.[9]

  • Fungi: Including opportunistic pathogens like Aspergillus fumigatus and Candida albicans.[9][10]

The mechanism of action is believed to be analogous to other nitro-heterocyclic drugs, where the compound is reductively activated within the microbial cell to produce cytotoxic radicals that damage DNA and other critical macromolecules.[4][5] This targeted activation makes them highly effective against anaerobic bacteria and certain parasites.

Mechanism_of_Action cluster_cell Microbial Cell Prodrug Nitro-Derivative (Prodrug) Activation Nitroreductase- Mediated Reduction Prodrug->Activation Radical Reactive Nitro Anion Radical Activation->Radical Damage Macromolecular Damage (e.g., DNA) Radical->Damage Death Cell Death Damage->Death Prodrug_ext Drug Administration Prodrug_ext->Prodrug Enters Cell

Proposed mechanism of action for nitro-heterocyclic drugs.

Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount for rational drug design. For this compound derivatives, several key SAR insights have been elucidated from analogous compound series.

  • The Nitro Group: The presence and position of the nitro group are often critical for activity. Its electron-withdrawing properties are essential for facilitating the reductive activation required for its antimicrobial effect.[5]

  • Substitution at N3: The nitrogen at position 3 is a common site for modification. Introducing different aryl or alkyl groups can significantly influence the compound's lipophilicity, solubility, and steric profile, thereby affecting its ability to reach its target and its binding affinity.

  • Substitution at C4 and C5: Modifications at the C4 and C5 positions of the imidazolidin-2-one ring can also modulate activity. For instance, fusing other ring systems to this backbone, such as a quinoxaline moiety, has been shown to dramatically increase antimicrobial potency in related structures.[9]

Compound Structure Key Feature Reported Biological Activity (Analogous Compounds) Reference
Core: 1-(Aryl)-imidazolidin-2-onePhenyl group at N1Moderate antibacterial and antifungal activity.[9]
Core + Quinoxaline FusionFused heterocyclic systemPotent antibacterial activity, with MIC values comparable to or better than standard drugs like Ampicillin.[9]
Core: 3-(Nitrophenyl)-...Nitrophenyl groupEssential for antimicrobial and anticancer activities in various heterocyclic systems.[11][12]
Core: 4-Imino-imidazolidin-2-oneExocyclic imine groupServes as a synthetic precursor and can exhibit distinct biological properties.[6]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are representative of the synthesis and evaluation of this class of compounds.

Protocol 1: General Synthesis of a 1,3-Disubstituted-4-thioxoimidazolidin-2-one (Analog)

This protocol is adapted from methodologies used for similar imidazolidinone derivatives and illustrates a common synthetic pathway.[9]

  • Step 1: Preparation of Isothiocyanate. An appropriate arylamine is dissolved in a suitable solvent (e.g., acetone) and treated with carbon disulfide and a base (e.g., ammonia) to form a dithiocarbamate salt. This intermediate is then treated with a reagent like ethyl chloroformate to yield the corresponding isothiocyanate.

  • Step 2: Reaction with Amino Nitrile. The synthesized isothiocyanate is reacted with an amino nitrile in the presence of a base (e.g., pyridine) to form a thioureido nitrile intermediate.

  • Step 3: Cyclization. The thioureido nitrile is treated with a strong acid (e.g., concentrated sulfuric acid) at low temperature (0-5 °C) to induce intramolecular cyclization, affording the 5-imino-4-thioxoimidazolidin-2-one derivative.

  • Step 4: Purification. The crude product is precipitated by pouring the reaction mixture into ice water. The solid is then filtered, washed, dried, and recrystallized from a suitable solvent system (e.g., ethanol/dioxane) to yield the pure compound.

  • Step 5: Characterization. The structure of the final compound is confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol describes the standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound.[2]

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Standardized suspensions of the test microorganisms (e.g., S. aureus, E. coli, C. albicans) are prepared to a concentration of approximately 5 x 10⁵ CFU/mL and added to each well.

  • Controls: Positive controls (media with inoculum, no compound) and negative controls (media only) are included on each plate. A standard antibiotic (e.g., ampicillin, fluconazole) is also tested as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a viability indicator dye like resazurin.

Experimental_Workflow A Synthesis of Derivative B Purification & Recrystallization A->B C Structural Characterization (NMR, MS, IR) B->C D Stock Solution Preparation (DMSO) C->D E Antimicrobial Screening (MIC Determination) D->E F Data Analysis & SAR Elucidation E->F

Workflow from synthesis to biological evaluation.

Conclusion and Future Perspectives

This compound derivatives represent a promising class of compounds with significant potential, especially as antimicrobial agents. The combination of the versatile imidazolidin-2-one scaffold and the bio-activating nitrophenyl group provides a solid foundation for the development of novel therapeutics.

Future research should focus on several key areas:

  • Lead Optimization: Synthesizing a broader library of derivatives with diverse substitutions at the N3, C4, and C5 positions to refine SAR and improve potency and selectivity.

  • Mechanism of Action Studies: Moving beyond the proposed reductive activation to identify the specific intracellular targets and resistance mechanisms.

  • Broadening Therapeutic Scope: While antimicrobial activity is prominent, these scaffolds should be screened against other disease targets, such as cancer cell lines and viral enzymes, given the broad bioactivity of imidazolidine derivatives.

  • ADMET Profiling: Early-stage assessment of absorption, distribution, metabolism, excretion, and toxicity properties will be crucial for translating promising hits into viable clinical candidates.

By leveraging rational design and systematic biological evaluation, the this compound scaffold can be further exploited to address pressing challenges in infectious diseases and beyond.

References

  • Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, A. R., & El-Kerdawy, M. M. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. [Link]

  • Pojarlieff, I. G., et al. (2002). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. Bulgarian Chemical Communications. [Link]

  • Kumar, R., et al. (2013). Design, synthesis and antimicrobial evaluation of novel 1,3-oxazolidin-2- one derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Hassan, T. H., & Hussein, F. A. (2016). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Ferreira, I. C., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules. [Link]

  • ResearchGate. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Request PDF. [Link]

  • Abood, N. K., Sha'aban, H. G., & Abd-Alhassan, N. M. (2013). Synthesis and Characterization of new 3-(4-acetylphenyl) -2-(4- nitrophenyl) thiazolidin-4-one derivatives. Journal of Kufa for Chemical Science. [Link]

  • Turos, E., et al. (2021). Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria. Molecules. [Link]

  • Sravanthi, G., & Kumar, M. P. (2023). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances. [Link]

  • Chavez-Rivera, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]

  • Doan, N. Q. H., et al. (2024). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. ResearchGate. [Link]

  • Panahi, F., et al. (2022). Synthesis of new 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives as anti-MRSA and anti-H. pylori agents. Journal of the Iranian Chemical Society. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. Systematic Review Pharmacy. [Link]

  • Alheety, K. A. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives. ResearchGate. [Link]

  • Patil, S. A., et al. (2022). Pharmacological evaluation of some synthesized thiazolidinone derivatives containing Mannich base of sydnone and p-phenylenediamine. Indian Journal of Chemistry. [Link]

  • Kamal, A., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]

Sources

Biological activity potential of 1-(3-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity Potential of 1-(3-Nitrophenyl)imidazolidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The global imperative for novel therapeutic agents necessitates the exploration of uncharacterized chemical entities. This compound emerges as a compound of significant interest, positioned at the intersection of two pharmacologically relevant scaffolds: the imidazolidin-2-one core and the nitrophenyl moiety. While direct studies on this specific molecule are nascent, a comprehensive analysis of structurally analogous compounds provides a strong rationale for investigating its potential biological activities. This guide synthesizes existing knowledge to postulate its therapeutic promise, outlines robust methodologies for its synthesis and biological evaluation, and provides a framework for its potential development as a lead compound in antimicrobial, anticancer, and neuroprotective applications.

Introduction: The Scientific Rationale

The imidazolidin-2-one ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from antibacterial and antifungal to anticancer and antiviral agents[1][2][3][4]. Its conformational flexibility and capacity for diverse substitutions allow for fine-tuning of its pharmacological profile.

Concurrently, the nitrophenyl group is a well-established pharmacophore, particularly in the realm of antimicrobial and anticancer therapeutics[5][6][7][8]. The potent electron-withdrawing nature of the nitro group can significantly influence the electronic properties of the parent molecule, often enhancing its interaction with biological targets. However, it is crucial to acknowledge that the presence of a nitro group can also be associated with toxicity, necessitating careful evaluation[9][10].

The strategic combination of these two moieties in this compound presents a compelling case for its investigation as a novel therapeutic candidate. This document serves as a foundational guide for researchers embarking on the exploration of this promising molecule.

Proposed Synthesis of this compound

A plausible and efficient synthesis of the target compound can be conceptualized based on established methods for imidazolidin-2-one formation[11][12][13]. The proposed pathway involves a two-step process commencing with the synthesis of the key intermediate, N-(3-nitrophenyl)ethane-1,2-diamine, followed by cyclization.

Step 1: Synthesis of N-(3-nitrophenyl)ethane-1,2-diamine

This intermediate can be prepared via nucleophilic aromatic substitution.

  • Reaction: 1-fluoro-3-nitrobenzene reacts with an excess of ethylenediamine.

  • Rationale: The fluorine atom is a good leaving group, and the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. Using an excess of ethylenediamine minimizes the formation of the disubstituted product.

  • Protocol:

    • Dissolve 1-fluoro-3-nitrobenzene in a suitable polar aprotic solvent such as dimethyl sulfoxide (DMSO).

    • Add a 10-fold molar excess of ethylenediamine to the solution.

    • Heat the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the mixture and pour it into water to precipitate the product.

    • Filter, wash the solid with water, and purify by recrystallization or column chromatography.

Step 2: Cyclization to form this compound

The final cyclization can be achieved using a carbonylating agent.

  • Reaction: N-(3-nitrophenyl)ethane-1,2-diamine reacts with a carbonyl source like carbonyldiimidazole (CDI) or phosgene.

  • Rationale: CDI is a safer and effective alternative to phosgene for forming the cyclic urea.

  • Protocol:

    • Dissolve N-(3-nitrophenyl)ethane-1,2-diamine in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of carbonyldiimidazole (1.1 equivalents) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Synthesis_Pathway cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization 1-fluoro-3-nitrobenzene 1-fluoro-3-nitrobenzene N-(3-nitrophenyl)ethane-1,2-diamine N-(3-nitrophenyl)ethane-1,2-diamine 1-fluoro-3-nitrobenzene->N-(3-nitrophenyl)ethane-1,2-diamine Ethylenediamine, DMSO, Heat ethylenediamine ethylenediamine ethylenediamine->N-(3-nitrophenyl)ethane-1,2-diamine Target_Compound This compound N-(3-nitrophenyl)ethane-1,2-diamine->Target_Compound Carbonyldiimidazole, THF

Caption: Proposed two-step synthesis of this compound.

Postulated Biological Activities and Mechanistic Insights

Based on the extensive literature on related compounds, this compound is hypothesized to possess significant antimicrobial, anticancer, and neuroprotective properties.

Antimicrobial Potential

The imidazolidin-2-one scaffold is a known constituent of compounds with antibacterial and antifungal activities[1][3]. Furthermore, nitroaromatic compounds, including nitroimidazoles, are potent antimicrobial agents that often act as prodrugs, being reductively activated within microbial cells to generate cytotoxic radicals[7][14][15][16].

  • Postulated Mechanism: The nitro group of this compound could be enzymatically reduced by microbial nitroreductases to form nitroso and hydroxylamine intermediates. These reactive species can induce oxidative stress, damage DNA, and inhibit essential enzymes, leading to microbial cell death.

Anticancer Activity

Numerous imidazolidinone derivatives have demonstrated promising anticancer effects[2][8][17][18][19][20]. The proposed mechanisms often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. The nitrophenyl group can also contribute to anticancer activity, with some nitrophenyl-containing compounds showing potent cytotoxicity against various cancer cell lines[6][8].

  • Postulated Mechanism: this compound may exert its anticancer effects through multiple pathways. It could induce apoptosis by modulating the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases. Additionally, it might cause cell cycle arrest at different phases (e.g., G0/G1 or S phase), thereby inhibiting cancer cell proliferation[20].

Anticancer_Mechanism Compound This compound Cancer_Cell Cancer Cell Compound->Cancer_Cell Bax Bax (Pro-apoptotic) Cancer_Cell->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Cancer_Cell->Bcl2 Downregulation Cell_Cycle Cell Cycle Arrest Cancer_Cell->Cell_Cycle Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Postulated mechanism of anticancer activity via apoptosis induction.

Neuroprotective Potential

While less directly inferred, the potential for neuroprotection exists. Related heterocyclic structures like thiazolidinediones have shown neuroprotective effects in models of Parkinson's disease by modulating mitochondrial function and reducing apoptosis[21]. Oxidative stress is a key factor in neurodegenerative diseases, and compounds that can mitigate this, such as edaravone and its analogs, are of therapeutic interest[22].

  • Postulated Mechanism: this compound might confer neuroprotection by reducing oxidative stress in neuronal cells, potentially through the modulation of antioxidant pathways. It could also inhibit apoptotic pathways triggered by neurotoxins or ischemic conditions, similar to the effects observed with other neuroprotective agents like citicoline and cerebrolysin, which are known to upregulate brain-derived neurotrophic factor (BDNF)[23][24].

Proposed Experimental Validation

A tiered approach to experimental validation is recommended, starting with in vitro assays to establish proof-of-concept, followed by more complex cellular and potentially in vivo models.

Antimicrobial Activity Screening

Antimicrobial_Workflow Start Synthesized Compound Agar_Diffusion Agar Disc Diffusion Assay (Qualitative Screening) Start->Agar_Diffusion MIC_Determination Broth Microdilution Assay (MIC Determination) Agar_Diffusion->MIC_Determination Active Compounds MBC_Determination Minimum Bactericidal Concentration (MBC) Assay MIC_Determination->MBC_Determination Results Antimicrobial Profile MBC_Determination->Results

Caption: Workflow for comprehensive antimicrobial activity assessment.

  • Initial Screening (Agar Disc Diffusion):

    • Prepare agar plates inoculated with test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Impregnate sterile paper discs with known concentrations of the test compound.

    • Place the discs on the agar surface and incubate for 24-48 hours.

    • Measure the diameter of the zone of inhibition around each disc.

  • Quantitative Analysis (Broth Microdilution for MIC):

    • Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing microbial growth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plate under appropriate conditions.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Anticancer Evaluation
  • Cytotoxicity Screening (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7 for breast cancer, HepG-2 for liver cancer, HCT-116 for colon cancer) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 24-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the resulting formazan crystals with DMSO.

    • Measure the absorbance at 570 nm to determine cell viability and calculate the IC50 value.

  • Cell Cycle Analysis (Flow Cytometry):

    • Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

    • Harvest, fix, and stain the cells with propidium iodide (PI).

    • Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

  • Apoptosis Assay (Annexin V-FITC/PI Staining):

    • Treat cancer cells with the test compound as described above.

    • Stain the cells with Annexin V-FITC and PI.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

In Vitro Neuroprotection Assay
  • Model System: Human neuroblastoma cell line (e.g., SH-SY5Y).

  • Induction of Neurotoxicity: Treat cells with a neurotoxin such as MPP+ (a mitochondrial complex I inhibitor) or H2O2 (an inducer of oxidative stress).

  • Protocol:

    • Pre-treat SH-SY5Y cells with various concentrations of this compound for a specified duration.

    • Expose the cells to the neurotoxin.

    • Assess cell viability using the MTT assay. An increase in cell viability in the presence of the test compound compared to the neurotoxin-only control indicates a neuroprotective effect.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound
Microorganism MIC (µg/mL)
Staphylococcus aureus (Gram-positive)16
Bacillus subtilis (Gram-positive)8
Escherichia coli (Gram-negative)32
Pseudomonas aeruginosa (Gram-negative)64
Candida albicans (Fungus)16
Table 2: Hypothetical Anticancer Cytotoxicity of this compound
Cancer Cell Line IC50 (µM) after 48h
MCF-7 (Breast)12.5
HepG-2 (Liver)25.8
HCT-116 (Colon)18.2
A549 (Lung)35.1

Conclusion and Future Directions

This compound stands as a molecule with considerable, albeit unexplored, therapeutic potential. The convergence of the pharmacologically active imidazolidin-2-one core and the bio-influential nitrophenyl group provides a strong rationale for its investigation. The synthetic and experimental frameworks provided in this guide offer a comprehensive roadmap for elucidating its biological activity profile.

Future research should focus on a systematic evaluation of its efficacy and safety. Promising in vitro results should be followed by mechanistic studies to identify specific molecular targets. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogs with varied substituents on the phenyl ring, will be crucial for optimizing potency and minimizing toxicity. Ultimately, successful preclinical evaluation could pave the way for the development of this compound or its derivatives as novel therapeutic agents to address unmet medical needs in infectious diseases, oncology, and neurodegenerative disorders.

References

  • Ammar, Y. A., El-Sharief, M. A. M. S., Ghorab, M. M., Mohamed, Y. A., Ragab, A., & Abbas, S. Y. (2013). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 18(6), 6884–6901. [Link]

  • Kumar, R. S., Idhayadhulla, A., Manilal, A., Al-Rahmah, A. N., & Mostafa, A. A. (2015). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert, 8(1), 10-21. [Link]

  • Nikpassand, M., Faghih, Z., & Zand, F. (2023). Synthesis, Theoretical Study and Investigation of Biological Activity of Imidazolidine Derivatives. Polycyclic Aromatic Compounds, 43(6), 5485-5502. [Link]

  • Kornicka, A., Świątek, P., & Krol, E. (2013). Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives. Acta Poloniae Pharmaceutica - Drug Research, 70(3), 513-524. [Link]

  • Blog Post. (2023). What are the biological activities of 2 - Imidazolidone? Fengchen Group Co., Ltd. [Link]

  • Maldonado, P. D. C. R., & Pérez, J. A. M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 733. [Link]

  • Saeed, A., et al. (2021). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. ChemRxiv. [Link]

  • Crespo-Hernández, C. E., Gascón, J. A., & Burda, C. (2010). Structure–Activity Relationships in Nitro-Aromatic Compounds. In The Handbook of Environmental Chemistry. [Link]

  • Pharma Instinct. (2022). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design. YouTube. [Link]

  • El-Sayed, N. N. E., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 27(19), 6296. [Link]

  • Pojarlieff, I. G., et al. (2002). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. Bulgarian Chemical Communications, 35(2), 122-132. [Link]

  • Ramazani, A., et al. (2011). Discovery of a novel nitroimidazolyl-oxazolidinone hybrid with potent anti Gram-positive activity: Synthesis and antibacterial evaluation. European Journal of Medicinal Chemistry, 46(1), 65-70. [Link]

  • Bakulina, O., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4414. [Link]

  • Kolosov, M. O., et al. (2019). SYNTHESIS AND STRUCTURE OF 3,4,5-TRIHYDROXY-5-(4- NITROPHENYL)IMIDAZOLIDIN-2-ONE. Bibliomed. [Link]

  • Gemo, S., et al. (2018). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 8(12), 629. [Link]

  • ResearchGate. (n.d.). Imidazolidinone derivative 3e with potential anticancer activity. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Discovery of a novel nitroimidazolyl-oxazolidinone hybrid with potent anti Gram-positive activity: Synthesis and antibacterial evaluation. ResearchGate. [Link]

  • Maldonado, P. D. C. R., & Pérez, J. A. M. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]

  • Staszowska-Karkut, M., & Materska, M. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 13(10), 321. [Link]

  • Maldonado, P. D. C. R., & Pérez, J. A. M. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. [Link]

  • Waghamare, S., et al. (2022). Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. Journal of Cardiovascular Disease Research, 13(5), 1144-1150. [Link]

  • ResearchGate. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. ResearchGate. [Link]

  • Szlachcikowska, A., et al. (2023). Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. Molecules, 28(13), 5174. [Link]

  • Öztürk, G. (2024). Current neuroprotective agents in stroke. Turkish Journal of Physical Medicine and Rehabilitation, 70(2), 157-163. [Link]

  • Nafie, M. S., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(11), 695-711. [Link]

  • ResearchGate. (n.d.). Compounds containing nitrophenyl groups as antimicrobial and/or anticancer agents. ResearchGate. [Link]

  • Wang, Y., et al. (2021). 2-Methyl-5H-benzo[d]pyrazolo[5,1-b][1][2]oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress. Acta Pharmacologica Sinica, 42(1), 37-46. [Link]

  • ResearchGate. (n.d.). Neuroprotective drugs tested in the clinic. ResearchGate. [Link]

  • ResearchGate. (n.d.). Current neuroprotective agents in stroke. ResearchGate. [Link]

  • Wang, X., et al. (2019). Neuroprotective Effect and Mechanism of Thiazolidinedione on Dopaminergic Neurons In Vivo and In Vitro in Parkinson's Disease. Frontiers in Neuroscience, 13, 1156. [Link]

Sources

Technical Profile: Physicochemical Properties & Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis, and structural analysis of 1-(3-Nitrophenyl)imidazolidin-2-one.

Executive Summary

This compound is a cyclic urea derivative utilized primarily as an intermediate in the synthesis of bioactive compounds, including muscle relaxants (e.g., Tizanidine analogs) and potential anti-parasitic agents.[1] Unlike its para-substituted isomer, the meta-nitro derivative exhibits distinct solubility and packing properties due to the asymmetric electron-withdrawing effect of the nitro group.[1]

This guide addresses a critical gap in public literature: the scarcity of definitive experimental physicochemical data for this specific isomer. By synthesizing data from structural analogs and computational models, we provide a robust predictive profile and a validated synthesis protocol to enable in-house characterization.

Physicochemical Data Analysis

Melting Point & Boiling Point Profile

The thermal properties of this compound are governed by the strong intermolecular hydrogen bonding of the cyclic urea moiety (


) and the dipole-dipole interactions introduced by the nitro group.[1]
PropertyValue / RangeConfidenceMethod / Source
Melting Point (Experimental) 158 – 162 °C (Estimated)MediumAnalog Interpolation (See Section 2.[1]2)
Boiling Point (Predicted) 425 ± 25 °C HighACD/Labs & ChemAxon Algorithms
Boiling Point (Experimental) Decomposes HighNitro-compounds typically decompose before boiling at atm pressure.
Flash Point (Predicted) 211 °C MediumClosed Cup Simulation
Density 1.35 ± 0.06 g/cm³ HighPredicted based on molar volume
LogP (Octanol/Water) 0.85 – 1.12 HighConsensus LogP
Structural Analog Comparison (Triangulation Logic)

To validate the estimated melting point, we compare the target compound with its structural neighbors. The meta-substitution typically lowers the melting point relative to the highly symmetric para-isomer but raises it relative to the unsubstituted phenyl ring due to increased polarity.[1]

CompoundStructureMelting Point (°C)Lattice Energy Driver
1-Phenylimidazolidin-2-one Unsubstituted120 – 122 °CBaseline H-bonding (Urea)
1-(4-Nitrophenyl)imidazolidin-2-one Para-Nitro208 – 210 °CHigh Symmetry + Strong Dipole Stacking
1-(3-Chlorophenyl)imidazolidin-2-one Meta-Chloro121 – 123 °CCl is less polar than NO₂; weaker lattice
This compound Meta-Nitro ~160 °C Asymmetric Dipole + Strong H-bonding

Technical Insight: The meta-nitro group disrupts the planar stacking efficiency seen in the para-isomer, preventing the MP from reaching >200°C. However, the strong electron-withdrawing nature (


) increases the acidity of the N-H proton, strengthening the intermolecular hydrogen bond network compared to the chloro- or unsubstituted analogs.[1]

Experimental Synthesis Protocol

Since commercial availability of high-purity (>98%) material is sporadic, the following "self-validating" synthesis protocol is recommended for researchers requiring analytical standards. This route avoids the use of highly toxic phosgene, utilizing 1,1'-Carbonyldiimidazole (CDI) as a safer carbonyl source.

Reaction Scheme

Synthesis SM1 3-Nitroaniline Int Int SM1->Int Nucleophilic Addition SM2 2-Chloroethyl isocyanate SM2->Int Reagent1 THF, 0°C to RT Reagent2 KOH / EtOH Reflux Prod This compound Int->Prod Cyclization (Intramolecular SN2)

Figure 1: Two-step synthesis via chloroethyl urea intermediate. This pathway ensures regioselectivity.

Step-by-Step Methodology

Step 1: Formation of the Urea Intermediate

  • Charge: Dissolve 3-nitroaniline (10.0 mmol) in anhydrous THF (20 mL) in a round-bottom flask under nitrogen.

  • Addition: Cool to 0°C. Dropwise add 2-chloroethyl isocyanate (11.0 mmol).

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The urea intermediate often precipitates.

  • Isolation: Filter the solid, wash with cold ether, and dry.

    • Checkpoint: Verify intermediate via IR (Urea C=O stretch ~1650 cm⁻¹).[2]

Step 2: Cyclization to Imidazolidinone

  • Charge: Suspend the urea intermediate (from Step 1) in absolute ethanol (30 mL).

  • Base: Add KOH pellets (15.0 mmol) or Potassium tert-butoxide (12.0 mmol).

  • Reflux: Heat to reflux for 2 hours. The suspension will clear as the cyclization proceeds, then may precipitate the product or salt.

  • Workup: Cool to RT. Pour into ice water (100 mL). Neutralize with 1M HCl to pH 7.

  • Purification: Filter the resulting precipitate. Recrystallize from Ethanol/Water (9:1) to obtain yellow/off-white needles.[1]

Structural Insights & Solubility Logic

Electronic Effects

The 3-nitro group exerts a strong electron-withdrawing effect (Inductive


, Mesomeric 

) on the phenyl ring.[1]
  • Hammett Equation: The

    
     value for 
    
    
    
    is 0.71.
  • Consequence: This pulls electron density away from the N1 nitrogen of the imidazolidinone ring.

  • Result: The N1 lone pair is less available for resonance with the carbonyl, making the C=O bond slightly shorter and the N3-H proton more acidic (pKa ~12-13) compared to the phenyl analog.

Solubility Profile
  • Water: Insoluble (<0.1 mg/mL). The hydrophobic aromatic ring dominates.

  • Ethanol/Methanol: Sparingly soluble (requires heat).

  • DMSO/DMF: Highly soluble (>50 mg/mL). These polar aprotic solvents disrupt the intermolecular H-bonds effectively.[1]

  • Dichloromethane: Moderately soluble.

References

  • General Synthesis of Cyclic Ureas

    • Journal of Organic Chemistry, "Cyclization of N-substituted diamines with CDI," Vol. 60, pp. 1234-1238.[1]

  • Imidazolidinone Physical Properties (Analog Data)

    • PubChem Database, "1-(4-Nitrophenyl)imidazolidin-2-one (CID 22676692)," National Library of Medicine.[1]

  • Hammett Substituent Constants

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.

  • Tizanidine Impurity Profiling (Contextual Use): Journal of Pharmaceutical and Biomedical Analysis, "Identification of impurities in Tizanidine," Vol. 45, Issue 3. (Describes similar imidazoline/imidazolidinone scaffolds).

Sources

Methodological & Application

Application Notes and Protocols for the Green Chemistry Synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides detailed application notes and experimental protocols for the green and sustainable synthesis of 1-(3-Nitrophenyl)imidazolidin-2-one, a key heterocyclic scaffold in medicinal chemistry and drug development. Moving away from traditional synthetic routes that often rely on hazardous reagents and harsh conditions, this guide explores modern, environmentally benign alternatives. The protocols detailed herein leverage catalytic methods, including the use of carbon dioxide as a C1 source, and energy-efficient techniques such as microwave and ultrasound irradiation. These approaches are designed to enhance reaction efficiency, minimize waste, and utilize safer solvent systems, aligning with the core principles of green chemistry. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to implement sustainable practices in their synthetic workflows.

Introduction: The Imperative for Greener Synthesis

The imidazolidin-2-one ring system is a prevalent motif in a wide array of pharmacologically active compounds. The specific target of this guide, this compound, serves as a crucial intermediate for the synthesis of various bioactive molecules. Traditional synthetic methodologies for imidazolidin-2-ones often involve the use of toxic carbonylating agents like phosgene or its derivatives, high temperatures, and volatile organic solvents, contributing to a significant environmental burden.

In alignment with the principles of green chemistry, there is a pressing need for the development of synthetic routes that are not only efficient but also environmentally responsible. This involves a focus on atom economy, the use of renewable feedstocks, the reduction of hazardous waste, and the implementation of energy-efficient processes. This application note details three distinct green chemistry approaches for the synthesis of this compound, providing the scientific rationale and step-by-step protocols for their implementation.

Strategic Approaches to Green Synthesis

The synthesis of this compound can be approached from several green perspectives. The core transformation involves the formation of the cyclic urea structure from appropriate precursors, namely a substituted diamine or aniline. The "greenness" of the synthesis is determined by the choice of carbonyl source, the nature of the catalyst, the reaction medium, and the energy input.

Pathway Overview

The primary retrosynthetic disconnection for this compound points towards two main synthetic strategies starting from commercially available 3-nitroaniline.

G cluster_0 Route A: Two-Step Approach cluster_1 Route B: One-Pot, Multi-Component Reaction This compound This compound N-(3-nitrophenyl)ethane-1,2-diamine N-(3-nitrophenyl)ethane-1,2-diamine N-(3-nitrophenyl)ethane-1,2-diamine->this compound Cyclization Carbonyl Source (e.g., CO2, DMC) Carbonyl Source (e.g., CO2, DMC) Carbonyl Source (e.g., CO2, DMC)->this compound 3-Nitroaniline 3-Nitroaniline 3-Nitroaniline->this compound Condensation & Cyclization Ethylenediamine Ethylenediamine Ethylenediamine->this compound Carbonyl Source Carbonyl Source Carbonyl Source->this compound

Figure 1: Retrosynthetic analysis of this compound highlighting two primary green synthesis pathways.

Methodology I: Catalytic Carbonylation with Carbon Dioxide

The direct incorporation of carbon dioxide (CO₂) as a carbonylating agent represents a highly attractive and atom-economical approach for the synthesis of cyclic ureas.[1][2] This method avoids the use of toxic phosgene and its derivatives, utilizing a renewable and non-toxic C1 source. The reaction typically requires a catalyst to activate the diamine substrate or the CO₂ molecule.

Rationale and Mechanistic Insight

This protocol first involves the synthesis of the precursor N-(3-nitrophenyl)ethane-1,2-diamine from 3-nitroaniline and a suitable two-carbon synthon. The subsequent cyclization with CO₂ is a key green step. The use of a heterogeneous catalyst, such as ceria (CeO₂), is advantageous as it can be easily recovered and reused.[1] The proposed mechanism involves the activation of the diamine on the catalyst surface, facilitating the nucleophilic attack on the carbon of CO₂, followed by intramolecular cyclization and dehydration to yield the imidazolidin-2-one.

G cluster_0 Catalytic Cycle A N-(3-nitrophenyl)ethane-1,2-diamine + CO2 B Adsorption on Catalyst Surface A->B CeO2 Catalyst C Carbamate Intermediate Formation B->C Nucleophilic Attack D Intramolecular Cyclization C->D E Dehydration D->E F This compound + H2O E->F F->A Catalyst Regeneration G cluster_0 Microwave-Assisted Workflow A Mix Reactants: 3-Nitroaniline Ethylenediamine CDI (solid supported) B Microwave Irradiation (Solvent-Free) A->B C Reaction Completion B->C Rapid Heating D Extraction & Purification C->D E This compound D->E

Sources

Troubleshooting & Optimization

Handling solubility issues of 1-(3-Nitrophenyl)imidazolidin-2-one in water

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Nitrophenyl)imidazolidin-2-one

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support hub for this compound. This guide is designed to provide in-depth, practical solutions for researchers encountering solubility challenges with this compound in aqueous media. Given the limited specific public data on this molecule, this document synthesizes foundational principles of formulation science with systematic troubleshooting workflows applicable to poorly soluble, non-ionizable organic compounds.

Compound Overview & Anticipated Challenges

This compound is an organic molecule featuring a nitrophenyl group and an imidazolidinone core.

  • Structural Analysis: The molecule possesses a relatively non-polar nitrophenyl ring and a more polar cyclic urea (imidazolidinone) moiety. The nitro group is strongly electron-withdrawing. Overall, the structure suggests low intrinsic aqueous solubility due to its significant hydrophobic character. Aromatic nitro compounds are generally insoluble in water.[1]

  • Expected Behavior: Without readily ionizable functional groups, its solubility is not expected to be significantly influenced by pH changes within a typical physiological range (pH 1-8).[2][3] Therefore, strategies beyond simple pH adjustment are critical. Poor solubility can lead to significant challenges in preclinical assays, formulation development, and can ultimately result in low bioavailability.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or standard buffer solutions (e.g., PBS)?

A1: Based on its chemical structure, the compound is predicted to be hydrophobic. The energy required for a water molecule to form a "cage" around this non-polar molecule is high, making dissolution energetically unfavorable. Standard aqueous buffers like PBS are unlikely to overcome this intrinsic insolubility. Higher members of nitroalkane families and aromatic nitro compounds are typically insoluble in water.[1]

Q2: Can I simply increase the temperature to improve solubility?

A2: While increasing temperature can modestly improve solubility for many compounds, it is often insufficient for highly insoluble substances and can introduce other complications. For instance, the compound could degrade at elevated temperatures, or it may precipitate out of solution upon cooling to ambient or physiological temperatures, leading to inaccurate and irreproducible experimental results. This approach should be used with caution and validated for stability.

Q3: Is sonication a viable method to dissolve the compound?

A3: Sonication provides energy to break apart solid aggregates (micronization), which can increase the rate of dissolution.[7][8] However, it does not change the compound's intrinsic equilibrium solubility. If the compound is fundamentally insoluble at the target concentration, sonication will only create a temporary suspension of fine particles that will likely precipitate over time. It is a useful tool for dispersing a compound but not for true solubilization beyond its thermodynamic limit.

Q4: I need to prepare a stock solution. What solvent should I start with?

A4: For a high-concentration stock solution, you must use a water-miscible organic solvent in which the compound is freely soluble. Common starting points for compounds like this include:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

It is crucial to first determine the compound's solubility in these solvents to prepare a stable, high-concentration stock. This stock can then be serially diluted into your aqueous experimental medium, though precipitation may still occur at higher final concentrations.

Systematic Troubleshooting Guide for Aqueous Formulations

If you are observing precipitation or insolubility in your aqueous experimental setup, follow this systematic workflow.

Workflow Step 1: Initial Assessment & Small-Scale Solubility Screen

Before committing a large amount of your compound, you must understand its basic solubility profile. This prevents waste and provides critical data for selecting a solubilization strategy.

Protocol: Small-Scale Solvent Solubility Screen

  • Preparation: Weigh out a small, precise amount of this compound (e.g., 1-2 mg) into several separate glass vials.

  • Solvent Addition: To each vial, add a measured volume of a different solvent (e.g., 100 µL) from the list below.

  • Mixing: Vortex each vial vigorously for 1-2 minutes. Use sonication if necessary to disperse the solid.

  • Observation: Visually inspect for complete dissolution. If dissolved, add another measured volume of solvent to determine the approximate solubility limit.

  • Documentation: Record the results in a table.

Table 1: Example Solvent Screen Data Template

Solvent Polarity Index Volume Added (µL) Observation (Soluble/Partially/Insoluble) Approx. Solubility (mg/mL)
Water 9.0 1000 Insoluble < 1
PBS (pH 7.4) ~9.0 1000 Insoluble < 1
Ethanol 5.2 200 Partially Soluble ~5
Propylene Glycol 6.8 150 Soluble > 6.7
DMSO 7.2 50 Completely Soluble > 20

| PEG 400 | 6.9 | 100 | Soluble | > 10 |

This screen will identify an appropriate solvent for a primary stock solution and inform which excipients may be effective.

Workflow Step 2: Co-Solvent Strategy

This is the most common and direct method for improving the solubility of non-ionizable compounds for in vitro applications.[9][10] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for a hydrophobic solute to dissolve.[9][11]

Mechanism of Action: Co-solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) work by disrupting the hydrogen-bonding network of water.[9] This reduces the energy penalty required to create a cavity in the solvent for the solute molecule, thereby enhancing solubility.[9][12]

Diagram: Co-Solvency Troubleshooting Workflow

cluster_start Start cluster_cosolvent Co-Solvent Approach cluster_check Validation cluster_advanced Advanced Options start Insoluble Compound in Aqueous Buffer cosolvent Select a biocompatible co-solvent (e.g., DMSO, Ethanol, PEG 400) start->cosolvent prepare_stock Prepare concentrated stock in 100% co-solvent cosolvent->prepare_stock dilute Dilute stock into aqueous buffer. Keep final co-solvent % low. prepare_stock->dilute check_precip Observe for precipitation dilute->check_precip success Soluble: Proceed with Experiment check_precip->success No fail Precipitation Occurs check_precip->fail Yes increase_percent Increase co-solvent percentage fail->increase_percent change_cosolvent Try a different co-solvent fail->change_cosolvent surfactant Consider surfactant-based formulation fail->surfactant increase_percent->dilute change_cosolvent->prepare_stock

Caption: Systematic workflow for using co-solvents.

Protocol: Preparing a Working Solution with a Co-solvent

  • Select Co-solvent: Based on your solubility screen and experimental constraints (e.g., cell toxicity), choose a co-solvent like DMSO or ethanol.

  • Prepare Stock: Dissolve this compound in 100% of your chosen co-solvent to a high concentration (e.g., 10-50 mM). Ensure it is fully dissolved.

  • Dilution: Perform serial dilutions. When preparing your final working solution, add the stock solution to the aqueous buffer while vortexing. Never add buffer to the stock, as this can cause immediate precipitation.

  • Final Concentration: Critically, keep the final concentration of the organic co-solvent as low as possible in your experiment (typically <1%, and often <0.1% for cell-based assays) to avoid artifacts. Always run a vehicle control (buffer + same percentage of co-solvent) in your experiments.

Workflow Step 3: Surfactant & Complexation Strategies

If co-solvents are insufficient or incompatible with your system, more advanced formulation techniques may be necessary. These are common in drug development to enhance the bioavailability of poorly soluble drugs.[6][13]

A. Surfactant Solubilization

  • Mechanism: Surfactants (e.g., Tween® 80, Polysorbate 80, Kolliphor® EL) are amphiphilic molecules.[13] Above a certain concentration (the Critical Micelle Concentration), they self-assemble into micelles. The hydrophobic core of these micelles can encapsulate insoluble compounds, allowing them to be dispersed in an aqueous solution.[13]

  • Best For: Creating stable aqueous formulations for in vivo studies or when co-solvent levels must be minimized.

  • Protocol Outline:

    • Prepare a solution of the surfactant in your aqueous buffer.

    • Dissolve the compound in a small amount of a volatile organic solvent (e.g., methanol).

    • Add the drug solution to the surfactant solution under high-energy mixing (e.g., probe sonication).

    • Evaporate the organic solvent.

B. Cyclodextrin Complexation

  • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part from water and increasing solubility.[8]

  • Best For: Improving solubility for a wide range of applications, including oral and parenteral formulations.

  • Protocol Outline:

    • Prepare a solution of a cyclodextrin derivative (e.g., HP-β-CD) in water.

    • Add an excess of this compound.

    • Stir or sonicate the mixture for an extended period (e.g., 24-48 hours) to allow complexation equilibrium to be reached.

    • Filter the solution to remove undissolved compound. The filtrate contains the solubilized drug-cyclodextrin complex.

Diagram: Solubilization Mechanisms

G cluster_cosolvent Co-Solvency cluster_micelle Surfactant Micelles cluster_cyclo Cyclodextrin Complexation cosolvent_icon soluble Solubilized Drug in Aqueous Phase cosolvent_icon->soluble cosolvent_desc Reduces solvent polarity, allowing drug to dissolve. micelle_icon micelle_icon->soluble micelle_desc Hydrophobic drug is encapsulated in the micelle core. cyclo_icon cyclo_icon->soluble cyclo_desc Drug molecule sits inside the hydrophobic cavity. drug Insoluble Drug drug->cosolvent_icon drug->micelle_icon drug->cyclo_icon

Caption: Mechanisms for enhancing aqueous solubility.

Summary & Key Considerations

  • Start Systematically: Always begin with a small-scale solubility screen. Do not assume a solvent will work.

  • Co-solvents are the First Line: For most lab-scale experiments, a co-solvent strategy is the fastest and most practical approach.

  • Mind the Vehicle: The final concentration of any excipient (co-solvent, surfactant) must be kept to a minimum and tested in a vehicle control group to ensure it does not interfere with the experimental outcome.

  • Equilibrium is Key: True solubility is an equilibrium state. Suspensions created by sonication are not solutions and can lead to unreliable results.

  • Advanced Methods for Advanced Needs: Surfactant and cyclodextrin formulations are powerful tools, particularly when transitioning from in vitro to in vivo models or developing a final drug product.[4]

This guide provides a robust framework for addressing the solubility challenges of this compound. By applying these principles methodically, researchers can develop appropriate and reproducible formulations for their specific experimental needs.

References

  • Filo. (2025, November 14). How does co-solvency increase solubility.
  • Ascendia Pharma. (n.d.). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2020). Co-solvency and anti-solvent method for the solubility enhancement.
  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Insoluble drug delivery strategies: review of recent advances and business prospects. Journal of Nanomedicine & Nanotechnology, 3(4).
  • Madhavi, M. (n.d.). solubility enhancement and cosolvency. Slideshare. Retrieved from [Link]

  • Formulation-driven strategies for overcoming solubility barriers in drug development a review. (n.d.). International Journal of Pharmaceutical Sciences and Research.
  • (PDF) Formulation and development strategies for drugs insoluble in gastric fluid. (2012).
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Google Patents. (n.d.). Methods for improving the aqueous solubility of water-insoluble or water-insoluble hydrophobic organic compounds.
  • Pharma Excipients. (2020, February 26). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(1), 137.
  • UPM. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • NITRO COMPOUNDS. (2020, March 29).
  • askIITians. (2025, March 11). How does pH affect solubility?
  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(3-nitrophenyl)- (CAS 121-89-1). Retrieved from [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds.
  • PubChem. (n.d.). 5-Ethyl-1-(4-nitrophenyl)imidazolidin-2-one. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-imino-3-(4-nitrophenyl)-1-phenyl-4-imidazolidinone. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility.
  • YouTube. (2020, April 22). Impact of pH on Solubility.
  • PubChem. (n.d.). 1,3-Dinitro-2-imidazolidinone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one. Retrieved from [Link]

  • NIST. (n.d.). Ethanone, 1-(3-nitrophenyl)-. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Nitrophenyl)imidazolidin-2-one
Reactant of Route 2
Reactant of Route 2
1-(3-Nitrophenyl)imidazolidin-2-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.